3-(2-羟乙基)噻唑铵溴化物

描述

Synthesis Analysis

The synthesis of related thiazolium compounds often involves the quaternization of suitable precursors, such as thiazole derivatives, with alkylating agents. For instance, poly[3-[6-(N-methylimidazolium)hexyl]-2,5-thiophene] bromide, a conjugated polyelectrolyte, is synthesized using a Grignard metathesis route, followed by quaternization of bromohexyl side groups with N-methylimidazole (Knaapila et al., 2011). Similarly, hydroxy-functionalized imidazolium bromides are synthesized for use as catalysts in the cycloaddition of CO2 and epoxides (Anthofer et al., 2015).

Molecular Structure Analysis

The molecular structure of thiazolium compounds can be quite complex, involving various interactions. For example, the structure of thiamine bromide sesquihydrate, a compound related to thiazolium bromides, shows bromide ions held by neighboring thiamine molecules through hydrogen bonds and electrostatic interactions (Hu & Zhang, 1992).

Chemical Reactions and Properties

Thiazolium bromides participate in a range of chemical reactions, including cycloadditions and condensations, to produce a variety of compounds. For example, 3-(2-hydroxyl-ethyl)-1-propylimidazolium bromide has been used as an efficient catalyst for the synthesis of cyclic carbonates from CO2 and epoxides (Dai et al., 2010).

Physical Properties Analysis

The physical properties of thiazolium bromides, such as solubility, melting point, and crystalline structure, are crucial for their applications. The formation of thermotropic smectic liquid crystals by 3-hexadecylimidazolium bromide highlights the unique self-assembly and structural ordering of these compounds (Li et al., 2011).

科学研究应用

有机合成中的催化作用:已知包括3-(2-羟乙基)噻唑铵溴化物变体在胶束两相介质中催化苯并二酮缩合反应。这些化合物在不对称诱导中展示出不同的催化活性和光学纯度 (Tagaki, Tamura, & Yano, 1980)。

药物应用:一些3-(2-羟乙基)噻唑铵溴化物衍生物,如咪唑并[2,1-b]噻唑铵溴化物,表现出镇痛和抗炎特性。其中,3-甲基-6-(对甲苯基)-7-苯基咪唑并[2,1-b]噻唑铵溴化物展现出强烈活性 (Chumakov et al., 1999)。

化学性质和反应:研究表明,带有电子吸引取代基的噻唑铵盐,包括3-(2-羟乙基)噻唑铵溴化物,在无极性碱性溶液中可以形成稳定的重排二聚体,突显它们在亲核碳烯性质 (Doughty & Risinger, 1987)。

复杂有机化合物的合成:从芳香族和脂肪族醛中合成2-芳基-1,4-二酮的有效方法使用双-5-(2-羟乙基)-1,3-噻唑铵溴化物/Et3N体系。这种方法对于制备复杂有机结构至关重要 (Reddy et al., 2012)。

腐蚀抑制:含有3-(2-羟乙基)噻唑铵基团的盐酸硫胺素在硝酸溶液中有效抑制铜的腐蚀,展示其作为绿色腐蚀抑制剂的潜力 (Abiola et al., 2011)。

固态发光:含有与3-(2-羟乙基)噻唑铵相关的功能化N-杂环卡宾的配合物在固态中因金属间相互作用较弱而发光,展示了在发光材料中的潜在应用 (Leitner, List, & Monkowius, 2011)。

安全和危害

The safety data sheet for a similar compound, “3-Ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide”, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

属性

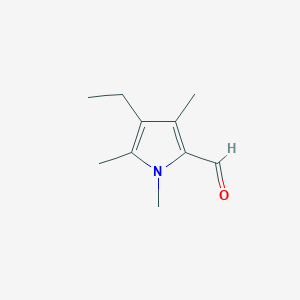

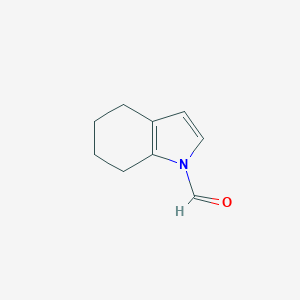

IUPAC Name |

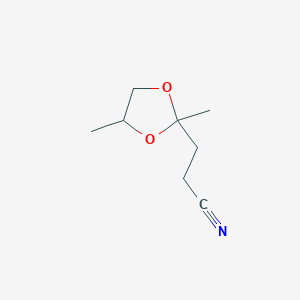

2-(1,3-thiazol-3-ium-3-yl)ethanol;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8NOS.BrH/c7-3-1-6-2-4-8-5-6;/h2,4-5,7H,1,3H2;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZANVUAQQTZJHP-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=[N+]1CCO.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8BrNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70551892 | |

| Record name | 3-(2-Hydroxyethyl)-1,3-thiazol-3-ium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70551892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Hydroxyethyl)thiazolium bromide | |

CAS RN |

103768-99-6 | |

| Record name | 3-(2-Hydroxyethyl)-1,3-thiazol-3-ium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70551892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[5-[3,5-dihydroxy-2-(1,3,4-trihydroxy-5-oxopentan-2-yl)oxyoxan-4-yl]oxy-3,4-dihydroxyoxolan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B34459.png)